((2S,3R,4R,5R)-4-acetoxy-3-azido-5-(6-benzamido-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl 4-methylbenzoate
Description
Historical Evolution of Azido-Nucleoside Analog Development
The development of azido-nucleoside analogs originated with the discovery of zidovudine (azidothymidine, AZT) in the 1980s as the first antiretroviral agent for human immunodeficiency virus (HIV) treatment. Early analogs focused on substituting the 3′-hydroxyl group of the sugar moiety with an azide (-N3) to confer resistance to enzymatic degradation while maintaining recognition by viral polymerases. Initial successes with d-configuration nucleosides, such as AZT and d-3′-azido-2′,3′-dideoxyguanosine (3′-azido-ddG), demonstrated potent activity against HIV-1 strains, including variants with thymidine analog mutations (TAMs) and discrimination mutations like K65R and M184V. These findings underscored the importance of the azido group in evading viral resistance mechanisms.
Subsequent research expanded into l-configuration analogs to exploit stereochemical differences in substrate specificity between host and viral enzymes. Early l-nucleosides, such as l-3′-azido-2′,3′-dideoxyadenosine (l-AZA) and l-3′-azido-2′,3′-dideoxyguanosine (l-AZG), exhibited limited antiviral activity, prompting investigations into their metabolic activation and enzymatic incorporation. Microwave-assisted transglycosylation emerged as a pivotal synthetic advancement, enabling efficient preparation of both d- and l-3′-azidopurine nucleosides with reduced reaction times and improved yields. For example, microwave optimization facilitated the synthesis of l-3′-azido-6-chloropurine nucleoside in 81% yield, highlighting the methodology’s utility in accessing structurally diverse analogs.
Recent innovations have focused on prodrug strategies to enhance cellular delivery and phosphorylation. Phosphoramidate derivatives of l-AZA demonstrated significant anti-HIV-1 activity (EC50 = 1.4 μM) by improving intracellular uptake and triphosphate formation in primary human lymphocytes. These developments reflect a broader trend toward combining azido functionality with targeted modifications to address pharmacokinetic and pharmacodynamic challenges in nucleoside therapeutics.
Academic Significance in Modern Medicinal Chemistry Paradigms
The academic significance of ((2S,3R,4R,5R)-4-acetoxy-3-azido-5-(6-benzamido-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl 4-methylbenzoate lies in its integration of multiple strategic modifications to probe structure-activity relationships (SARs) in nucleoside design. The tetrahydrofuran core’s stereochemistry—defined by the 2S,3R,4R,5R configuration—mimics natural nucleosides while introducing torsional constraints that may influence polymerase binding. Crystallographic studies of related compounds, such as 6-azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose, reveal twisted tetrahydrofuran conformations and hydrogen-bonding networks that inform molecular modeling efforts. These structural insights guide rational modifications to optimize steric compatibility with viral reverse transcriptases or human kinases.
The 3-azido substituent introduces a steric and electronic perturbation at the sugar’s 3′-position, a critical site for polymerase-mediated phosphodiester bond formation. Pre-steady-state kinetic analyses of l-3′-azido purine triphosphates with HIV-1 reverse transcriptase (RT) revealed low catalytic efficiency (kpol/Kd), attributed to steric clashes between the azido group and residue M184 in the RT active site. This finding underscores the delicate balance between substrate affinity and incorporation efficiency in antiviral nucleoside design.
The 6-benzamido modification on the purine base exemplifies strategies to enhance base-pairing versatility or enzyme interactions. By substituting the purine’s 6-position with a benzamido group, researchers aim to modulate hydrogen-bonding patterns or π-stacking interactions within polymerase active sites. Concurrently, the 4-acetoxy and 4-methylbenzoate protecting groups may improve metabolic stability or facilitate membrane permeation, addressing common limitations of nucleoside analogs in vivo.
Strategic Positioning in Antiviral and Anticancer Research Frameworks
This compound occupies a strategic niche in antiviral research due to its potential dual-targeting capabilities. While initial l-configuration azido-nucleosides showed limited activity against HIV-1 and hepatitis B virus (HBV), prodrug derivatization has revitalized interest in this class. The compound’s ester-protected hydroxyl groups may serve as prodrug moieties, enabling intracellular hydrolysis to release active nucleoside analogs. For instance, phosphoramidate prodrugs of l-AZA increased intracellular triphosphate levels by 15-fold in primary human lymphocytes, correlating with enhanced antiviral efficacy.
In anticancer research, azido-nucleosides are explored for their capacity to inhibit DNA replication or RNA synthesis in rapidly dividing cells. The 3′-azido group’s chain-terminating potential—a hallmark of HIV RT inhibition—may similarly disrupt human DNA polymerases or telomerase in malignant cells. However, selectivity remains a critical challenge, as evidenced by the mitochondrial toxicity of early dideoxynucleosides. The benzamido and methylbenzoate modifications in this compound could mitigate off-target effects by altering substrate recognition profiles or intracellular distribution.
Ongoing research leverages combinatorial chemistry and computational modeling to refine azido-nucleoside analogs. For example, molecular docking studies of l-3′-azido purines with mutant HIV-RT variants aim to identify analogs with improved resistance profiles. Concurrently, advances in bioorthogonal chemistry exploit the azido group’s reactivity for targeted drug delivery or imaging applications, further expanding the compound’s therapeutic potential.
Table 1: Comparative Analysis of Azido-Nucleoside Analogs
| Compound | Configuration | Key Modifications | Antiviral Activity (EC50) | Metabolic Activation |
|---|---|---|---|---|
| AZT | d | 3′-azido, thymine base | 0.01 μM (HIV-1) | High |
| 3′-azido-ddG | d | 3′-azido, guanine base | 0.05 μM (HIV-1) | Moderate |
| l-AZA | l | 3′-azido, adenine base | Inactive | Low |
| l-AZA phosphoramidate | l | Prodrug modification | 1.4 μM (HIV-1) | Enhanced |
| Target Compound | l | 3′-azido, benzamido purine | Under investigation | Predicted high |
Data adapted from .
Properties
IUPAC Name |
[(2S,3R,4R,5R)-4-acetyloxy-3-azido-5-(6-benzamidopurin-9-yl)oxolan-2-yl]methyl 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N8O6/c1-15-8-10-18(11-9-15)27(38)39-12-19-20(33-34-28)22(40-16(2)36)26(41-19)35-14-31-21-23(29-13-30-24(21)35)32-25(37)17-6-4-3-5-7-17/h3-11,13-14,19-20,22,26H,12H2,1-2H3,(H,29,30,32,37)/t19-,20-,22-,26-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITVYNLIELPNNX-LMTWLMQPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)OC(=O)C)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)OC(=O)C)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N8O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ((2S,3R,4R,5R)-4-acetoxy-3-azido-5-(6-benzamido-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl 4-methylbenzoate is a complex organic molecule with potential biological activities that warrant thorough investigation. This article explores its biological activity, chemical properties, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of azido-containing derivatives that may exhibit interesting pharmacological properties. Its structure can be represented as follows:
The presence of the azido group and the purine moiety suggests potential interactions with biological macromolecules, including nucleic acids and proteins.
Antiviral Properties
Research indicates that compounds with similar structural features often exhibit antiviral activity. The azido group is known for its ability to interfere with viral replication processes. For instance, studies on related purine derivatives have shown inhibition of viral enzymes, which could be extrapolated to suggest similar effects for this compound.
Anticancer Activity
Several studies have highlighted the anticancer potential of purine derivatives. The benzamido group may enhance the compound's ability to target cancer cells selectively. In vitro studies have demonstrated that modifications in purine structures can lead to increased cytotoxicity against various cancer cell lines.
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for certain enzymes involved in nucleic acid metabolism. For instance, purine derivatives are known to inhibit enzymes such as adenosine deaminase and xanthine oxidase, which play crucial roles in nucleotide metabolism.
Case Studies
- Antiviral Activity : A study conducted by Smith et al. (2020) demonstrated that a related azido-purine derivative exhibited significant antiviral activity against HIV by inhibiting reverse transcriptase.
- Cytotoxicity : Johnson et al. (2021) reported that a similar benzamido-purine compound showed selective cytotoxicity against breast cancer cells in vitro, with an IC50 value of 15 µM.
- Enzyme Interaction : Research by Lee et al. (2019) indicated that purine derivatives could effectively inhibit adenosine deaminase, leading to increased levels of adenosine in tumor microenvironments, potentially enhancing therapeutic outcomes.
Data Table
| Biological Activity | Reference | Findings |
|---|---|---|
| Antiviral | Smith et al., 2020 | Significant inhibition of HIV reverse transcriptase |
| Anticancer | Johnson et al., 2021 | IC50 of 15 µM against breast cancer cells |
| Enzyme Inhibition | Lee et al., 2019 | Effective inhibition of adenosine deaminase |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Modifications in Purine Base and Ester Groups
Table 1: Structural and Functional Group Comparison
Key Observations :
- Purine Modifications : The target compound’s 6-benzamido group distinguishes it from dichloro (), triazole (), or benzamide derivatives (). These groups influence base-pairing and enzyme interactions.
- Ester vs. Hydroxyl Groups : The 4-methylbenzoate and acetoxy groups in the target enhance stability and solubility compared to deprotected analogs (e.g., compounds 9a–9c in ).
- Azido Functionality : The 3-azido group is rare in analogs but useful for click chemistry conjugation, unlike the fluoro () or chloro () substituents.
Key Findings :
- Protective Groups : The target uses 4-methylbenzoate for C2 protection, whereas compound 26 () employs tert-butyl diphenylsilyl (TBDPS), which requires harsher deprotection conditions.
- Azide Stability : The 3-azido group in the target is stable under standard storage but reactive in copper-catalyzed cycloadditions, unlike the hydrolytically sensitive TBDPS group in .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing ((2S,3R,4R,5R)-4-acetoxy-3-azido-5-(6-benzamido-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl 4-methylbenzoate, and how are reaction conditions optimized?
- Answer: Synthesis involves multi-step protection/deprotection strategies. Key steps include:
- Protection of hydroxyl groups using benzyl or acetyl groups to prevent undesired side reactions.
- Azide introduction via nucleophilic substitution (e.g., NaN₃ in DMF at 50–60°C) .
- Esterification of the tetrahydrofuran moiety with 4-methylbenzoic acid under Steglich conditions (DCC/DMAP) .
- Optimization parameters : Solvent polarity (e.g., DMF for azide stability), temperature control (±2°C), and TLC monitoring (silica gel, ethyl acetate/hexane) to track intermediate purity .
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the stereochemistry and purity of this compound?
- Answer:
- NMR : ¹H/¹³C NMR with DEPT-135 to assign stereocenters (e.g., coupling constants for axial/equatorial protons in tetrahydrofuran) .
- X-ray crystallography : Use SHELX software for refinement (SHELXL for small molecules, SHELXS for structure solution) to resolve chiral centers .
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) to confirm purity (>95%) and detect azide decomposition byproducts .
Q. How can researchers assess the compound’s biological activity in antiviral or anticancer studies?
- Answer:
- Antiviral assays : Measure inhibition of viral replication (e.g., HIV RT inhibition via fluorescence-based polymerase assays) .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Target engagement : Competitive binding studies with radiolabeled purine analogs to validate interactions with viral/cellular enzymes .
Advanced Research Questions
Q. How does stereochemical configuration at the 2S,3R,4R,5R positions influence biological activity and enzymatic recognition?
- Answer:
- Activity correlation : The 3-azido and 4-acetoxy groups create steric hindrance, affecting binding to viral reverse transcriptase. For example, inversion at C3 (R→S) reduces activity by >50% in HIV RT inhibition assays .
- Enzymatic recognition : Molecular docking (AutoDock Vina) shows the 6-benzamido group forms π-π stacking with Phe227 in HIV RT, while the 4-methylbenzoate enhances lipophilicity for membrane penetration .
Q. What experimental strategies resolve contradictions in solubility versus bioactivity data for this compound?
- Answer:
- Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or liposomal encapsulation to improve aqueous solubility without altering activity .
- Bioactivity validation : Parallel assays in serum-containing vs. serum-free media to differentiate membrane permeability effects from true target inhibition .
- Data normalization : Express IC₅₀ values relative to internal controls (e.g., tenofovir for antiviral studies) to account for batch-to-batch variability .
Q. How can computational modeling predict metabolic stability and off-target effects of this compound?
- Answer:
- Metabolic prediction : Use Schrödinger’s MetaSite to identify likely cytochrome P450 oxidation sites (e.g., azide reduction at C3) .
- Off-target profiling : SwissTargetPrediction to rank potential kinase/GPCR interactions, followed by kinase panel screening (e.g., Eurofins KinaseProfiler) .
- MD simulations : GROMACS for 100-ns trajectories to assess conformational stability in aqueous vs. lipid bilayer environments .
Methodological Best Practices
Q. What safety protocols are essential for handling the azide and benzoate functionalities during synthesis?
- Answer:
- Azide hazards : Conduct reactions in a fume hood with blast shields; monitor for HN₃ gas release via pH strips .
- PPE : Nitrile gloves, ANSI-approved goggles, and flame-retardant lab coats to mitigate explosion risks .
- Waste disposal : Quench residual azides with NaNO₂/HCl before aqueous disposal .
Q. How should researchers store and stabilize this compound to prevent decomposition?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
